Trimethyl(m-tolyloxy)silane

Gas chromatography Isomer separation Environmental monitoring

Trimethyl(m-tolyloxy)silane (CAS 17902-31-7), also designated as m-cresol TMS derivative or 3-methylphenyl trimethylsilyl ether, is an aryloxysilane with the molecular formula C10H16OSi and a molecular weight of 180.32 g/mol. It is the trimethylsilyl (TMS)-protected form of m-cresol, prepared by silylation of m-cresol with reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trimethylchlorosilane.

Molecular Formula C10H16OSi
Molecular Weight 180.32 g/mol
CAS No. 17902-31-7
Cat. No. B096313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl(m-tolyloxy)silane
CAS17902-31-7
Molecular FormulaC10H16OSi
Molecular Weight180.32 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)O[Si](C)(C)C
InChIInChI=1S/C10H16OSi/c1-9-6-5-7-10(8-9)11-12(2,3)4/h5-8H,1-4H3
InChIKeyUYBLRZBUAXYZQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethyl(m-tolyloxy)silane (CAS 17902-31-7): What It Is and Why Procurement Decisions Require Comparator-Level Precision


Trimethyl(m-tolyloxy)silane (CAS 17902-31-7), also designated as m-cresol TMS derivative or 3-methylphenyl trimethylsilyl ether, is an aryloxysilane with the molecular formula C10H16OSi and a molecular weight of 180.32 g/mol [1]. It is the trimethylsilyl (TMS)-protected form of m-cresol, prepared by silylation of m-cresol with reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trimethylchlorosilane [2]. The compound belongs to a class of silyl ethers widely employed as protecting groups, derivatization agents, and synthetic intermediates in organic and analytical chemistry. Its defining structural feature—a methyl substituent at the meta position of the phenoxy ring—differentiates it from its ortho and para isomers, imparting distinct chromatographic, mass spectrometric, and physicochemical properties that are critical for isomer-specific applications.

Why Trimethyl(m-tolyloxy)silane Cannot Be Substituted by Its Ortho, Para, or Unsubstituted Phenoxy Analogs Without Analytical or Synthetic Consequence


The three isomeric cresol TMS derivatives—ortho, meta, and para—are constitutional isomers with identical molecular formulas (C10H16OSi) and molecular weights (180.32 g/mol), yet their position-specific methyl substitution produces measurably different chromatographic retention, electron ionization mass spectrometric fragmentation patterns, lipophilicity, and electronic structure [1]. Underivatized m- and p-cresols co-elute on standard GC columns, making accurate quantitation impossible without derivatization; silylation resolves this co-elution but does not eliminate the need for isomer-specific reference standards, because each TMS derivative elutes at a distinct retention time (m-isomer: 6.60 min; p-isomer: 6.74 min; o-isomer: 6.34 min) [1]. Furthermore, the EI-MS base peak differs fundamentally between isomers: the meta and para derivatives share m/z 165 as the base peak, whereas the ortho isomer uniquely exhibits m/z 91 as the base peak—meaning that a laboratory substituting one isomer for another would obtain qualitatively different mass spectra and risk misidentification [1]. The calculated LogP of the meta isomer (3.275) exceeds that of the ortho isomer (3.064) and the unsubstituted phenoxy analog (~2.90), affecting partitioning behavior in extraction and chromatographic method development [2][3]. These differences are not academic; they translate directly into failed peak assignments, inaccurate environmental monitoring data, and unsuccessful synthetic protections when the wrong isomer is procured.

Head-to-Head Quantitative Evidence: Where Trimethyl(m-tolyloxy)silane Diverges Measurably from Its Closest Analogs


GC Baseline Separation: Post-Silylation Retention Times of Meta-, Para-, and Ortho-Cresol TMS Derivatives on HP-5MS

Silylation with MSTFA converts the three isomeric cresols into their TMS derivatives, which are completely baseline-resolved on a standard HP-5MS capillary column. The meta isomer (trimethyl(m-tolyloxy)silane) elutes at tR 6.60 min, positioned between the ortho isomer (tR 6.34 min) and the para isomer (tR 6.74 min). Critically, underivatized m- and p-cresols co-elute at tR 6.51 min, making accurate m-cresol quantification impossible without derivatization [1]. The ΔtR between the meta and para TMS derivatives is 0.14 min, sufficient for baseline resolution under standard GC conditions [1].

Gas chromatography Isomer separation Environmental monitoring Derivatization

EI-MS Fragment Ion Fingerprint: Base Peak and Key Fragment Abundance Ratios Distinguishing the Meta Isomer from Ortho and Para

Under 70 eV electron ionization, the three isomeric trimethyl(tolyloxy)silanes produce qualitatively and quantitatively distinct mass spectra. For trimethyl(m-tolyloxy)silane, the base peak is the dimethyl(methylphenolic)silyl cation at m/z 165 (relative abundance 100%), and the methylphenyl cation at m/z 91 is a minor fragment (28.1%). This pattern is shared with the para isomer (m/z 165: 100%, m/z 91: 27.1%) but contrasts sharply with the ortho isomer, where m/z 91 becomes the base peak (100%) and m/z 165 drops to 87.5% [1]. The fragment ions m/z 149 and m/z 135 are also markedly less abundant in the meta (6.9%, 9.2%) and para (6.5%, 9.5%) isomers than in the ortho isomer (17.1%, 56.9%), attributable to an ortho-effect facilitating neighboring phenylmethyl hydrogen transfer [1].

Mass spectrometry Isomer identification Forensic chemistry Environmental analysis

DFT-Calculated Free Energy Ranking and Fragmentation Energetics at the B3LYP/6-311+G(2d,p) Level

Density functional theory (DFT) calculations at the ub3lyp/6-311+g(2d,p) level reveal that the radical cation of the para TMS derivative (pM+.) is located 12.4 kJ/mol below the meta isomer (mM+.) in free energy, indicating a subtle thermodynamic difference favoring the para isomer [1]. However, no significant free energy difference was calculated between the meta and para isomers for any fragmentation channel, consistent with their nearly identical EI-MS profiles. The ortho isomer diverges mechanistically: a hydride transfer from the neighboring phenylmethyl group to silicon (energy barrier: 84.6 kJ/mol) produces an isomeric intermediate (oI165b, 34.1 kJ/mol above oI165) that eliminates dimethylsilicone to yield the characteristic base peak ion at m/z 91 [1].

Computational chemistry Fragmentation mechanism Isomer stability Ortho-effect

Calculated LogP Differentiation: Lipophilicity Ranking Among Trimethyl(m-tolyloxy)silane, Its Ortho Isomer, and the Unsubstituted Phenoxy Analog

Computationally predicted LogP values differentiate the three aryloxysilanes. Trimethyl(m-tolyloxy)silane has a calculated LogP of 3.275, which is 0.211 log units higher than its ortho isomer (LogP 3.064) and approximately 0.38 log units higher than the unsubstituted phenoxytrimethylsilane (LogP ~2.90) [1][2]. This difference in lipophilicity affects partitioning between aqueous and organic phases during liquid-liquid extraction and influences reversed-phase HPLC retention, making the meta isomer slightly more hydrophobic than its comparators.

Lipophilicity Sample preparation Liquid-liquid extraction Chromatographic method development

Retention Index on Non-Polar Columns: Distinguishing the Meta Isomer from Ortho and Para TMS Derivatives

The Van Den Dool and Kratz retention index (RI) on non-polar stationary phases provides an additional, column-independent metric for isomer identification. For trimethyl(m-tolyloxy)silane, the experimentally determined RI is 1134 on a methyl silicone capillary column [1]. By comparison, the para isomer has an RI of 1138 on OV-101 packed column, and the ortho isomer has an RI of 1119 on OV-101 [2][3]. The RI difference of approximately 15 units between the meta and ortho isomers, and 4 units between meta and para, is consistent with the GC retention time ordering (ortho < meta < para).

Retention index Gas chromatography Database matching Peak identification

Boiling Point and Density: Physical Property Benchmarks for Purity Verification and Handling

Trimethyl(m-tolyloxy)silane has a reported boiling point of 198.5 °C and a density of 0.9894 g/cm³ . The para isomer (CAS 17902-32-8) exhibits a closely matched boiling point (198 °C) but a notably lower density of 0.9183 (D.4/20), as documented in patent literature for the synthesis of trimethyl-p-cresyloxysilane . The unsubstituted phenoxy analog (CAS 1529-17-5) has a substantially lower atmospheric boiling point of approximately 163.7 °C and a density of 0.92 g/mL [1]. These physical differences, while modest between the meta and para isomers, are analytically useful for identity confirmation and purity assessment via density measurement or boiling point determination.

Physical properties Quality control Purity assessment Chemical handling

When Procuring Trimethyl(m-tolyloxy)silane Is the Correct Scientific Decision: Evidence-Backed Application Scenarios


Environmental Monitoring of m-Cresol as a Priority Controlled Pollutant: Isomer-Specific Quantification via GC-MS After MSTFA Derivatization

m-Cresol is listed as a priority controlled contaminant in multiple countries, but its accurate determination is confounded by co-elution with p-cresol on standard GC columns [1]. Silylation with MSTFA converts m-cresol to trimethyl(m-tolyloxy)silane (CAS 17902-31-7), which elutes at tR 6.60 min on HP-5MS—fully resolved from the para (tR 6.74 min) and ortho (tR 6.34 min) derivatives [1]. An environmental testing laboratory procuring this compound as a certified reference standard can achieve simultaneous determination of all three isomeric cresols in water, soil, or air samples within a 10-minute GC run, with identification confirmed by the characteristic EI-MS base peak at m/z 165 [1].

GC-MS Metabolomics and Exposomics: Library-Ready TMS Derivative for m-Cresol Identification in Biological Fluids

In untargeted metabolomics workflows, phenolic metabolites are routinely analyzed as TMS derivatives. The NIST and Wiley mass spectral libraries contain distinct entries for the meta, para, and ortho TMS-cresol isomers. Using trimethyl(m-tolyloxy)silane (RI 1134 on non-polar columns [2]) as the authentic reference standard ensures correct library matching for the m-cresol-derived peak, preventing misassignment with the para isomer (RI 1138) or the ortho isomer (RI 1119) [2][3]. The Spectrum-verified EI-MS data for this compound, crosschecked against three external libraries with ≥99% similarity, further supports its use as a reliable identification standard [4].

Synthetic Chemistry: Protecting Group Strategy Requiring Regiochemical Fidelity for m-Cresol-Derived Intermediates

When m-cresol is employed as a synthetic building block—for example, in the preparation of thymol, coumarin derivatives, or terpolymeric resins —temporary protection of the phenolic OH as its TMS ether may be necessary. Trimethyl(m-tolyloxy)silane (CAS 17902-31-7) serves as both the protected form and a reference standard for monitoring protection/deprotection steps. Its distinct LogP (3.275) relative to the ortho isomer (3.064) [5][6] allows TLC or HPLC tracking of reaction progress without interference from isomeric byproducts. The density difference (0.9894 vs. 0.9183 g/cm³ for the para isomer) provides an additional in-process quality check .

Forensic and Toxicological Analysis: Differentiation of Cresol Isomer Exposure Sources

In forensic toxicology, the isomer-specific identification of cresols in biological specimens can distinguish between exposure to different sources (e.g., o-cresol as a toluene metabolite vs. m-cresol from environmental or occupational exposure). The unambiguous EI-MS identification of trimethyl(m-tolyloxy)silane, with its base peak at m/z 165 and fragment ratios (m/z 91: 28.1%, m/z 149: 6.9%, m/z 135: 9.2%) that differ diagnostically from the ortho isomer (m/z 91: 100%, m/z 165: 87.5%) [1], provides the forensic toxicologist with a compound-specific fingerprint that cannot be replicated by procuring the wrong isomer standard.

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